molecular formula C11H8Cl2INO2 B14514864 2-(2,4-Dichlorophenoxy)-N-(3-iodoprop-2-yn-1-yl)acetamide CAS No. 62899-24-5

2-(2,4-Dichlorophenoxy)-N-(3-iodoprop-2-yn-1-yl)acetamide

Cat. No.: B14514864
CAS No.: 62899-24-5
M. Wt: 383.99 g/mol
InChI Key: LHUJPGNZJISZMJ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(3-iodoprop-2-yn-1-yl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorophenoxy group, an iodopropynyl group, and an acetamide moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-N-(3-iodoprop-2-yn-1-yl)acetamide typically involves the following steps:

    Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with 3-iodoprop-2-yn-1-amine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-(3-iodoprop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The iodopropynyl group can be involved in oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of iodopropynyl alcohols or ketones.

    Reduction: Formation of iodopropynyl amines or hydrocarbons.

    Hydrolysis: Formation of 2,4-dichlorophenoxyacetic acid and corresponding amines.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-(3-iodoprop-2-yn-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-(3-iodoprop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, while the iodopropynyl group can form covalent bonds with nucleophilic sites on proteins or DNA. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features.

    3-Iodoprop-2-yn-1-amine: A precursor in the synthesis of various iodinated compounds.

    N-(2,4-Dichlorophenoxy)acetamide: A related compound with similar applications.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-(3-iodoprop-2-yn-1-yl)acetamide is unique due to the combination of its dichlorophenoxy and iodopropynyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

CAS No.

62899-24-5

Molecular Formula

C11H8Cl2INO2

Molecular Weight

383.99 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(3-iodoprop-2-ynyl)acetamide

InChI

InChI=1S/C11H8Cl2INO2/c12-8-2-3-10(9(13)6-8)17-7-11(16)15-5-1-4-14/h2-3,6H,5,7H2,(H,15,16)

InChI Key

LHUJPGNZJISZMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC#CI

Origin of Product

United States

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